2-甲基-2-(吡咯啉-1-基)丙醇

描述

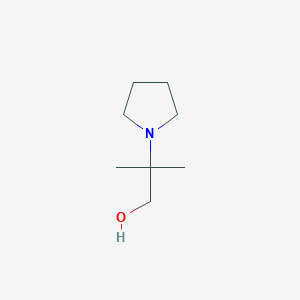

“2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol” is a chemical compound with the CAS Number: 101258-96-2. It has a molecular weight of 143.23 and is described as an oil .

Molecular Structure Analysis

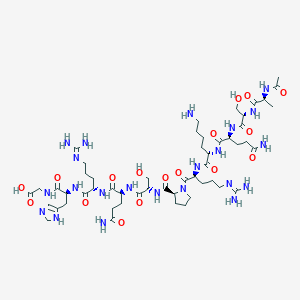

The InChI code for this compound is 1S/C8H17NO/c1-8(2,7-10)9-5-3-4-6-9/h10H,3-7H2,1-2H3 . This indicates that the compound has a pyrrolidine ring attached to a propanol group with a methyl branch.Physical And Chemical Properties Analysis

This compound is described as an oil .科学研究应用

Drug Discovery

Summary of the Application

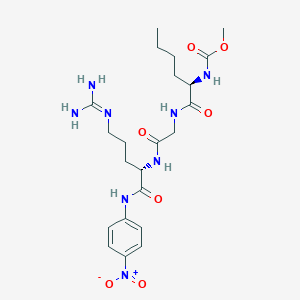

The compound is part of the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds .

Methods of Application or Experimental Procedures

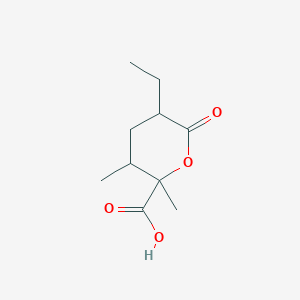

The new compounds were obtained by the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid to give the intermediate derivatives . This process was carried out at 180 °C for 1 hour .

Results or Outcomes

This structural change did not improve the pharmacological activity compared with the previously mentioned compound .

Crystallography

Summary of the Application

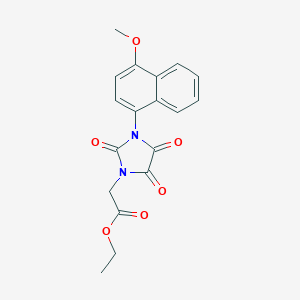

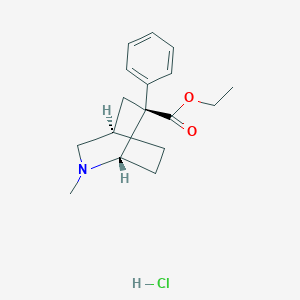

The compound “2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one” is used in the field of crystallography . It is used to study the conformation of the five-membered ring and the dihedral angle between the benzene ring and the plane of the amide group .

Methods of Application or Experimental Procedures

The compound was studied using X-ray crystallography . The crystal structure was determined using a diffractometer .

Results or Outcomes

The dihedral angle between the benzene ring and the plane of the amide group was found to be 80.6 (1)° . In the crystal, molecules are connected via weak C-H⋯O hydrogen bonds, forming chains along the c-axis direction .

属性

IUPAC Name |

2-methyl-2-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,7-10)9-5-3-4-6-9/h10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXIXDFFYWZZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624632 | |

| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |

CAS RN |

101258-96-2 | |

| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。